molecular formula C22H27N5O2S B15096563 Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B15096563
M. Wt: 425.5 g/mol
InChI Key: YTWRZWIYGUUBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a quinoxaline core linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine moiety and the thiophene ring. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Scientific Research Applications

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of a quinoxaline core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H27N5O2S/c1-5-26-10-12-27(13-11-26)20-19(23-16-8-6-7-9-17(16)24-20)25-21-18(22(28)29-4)14(2)15(3)30-21/h6-9H,5,10-13H2,1-4H3,(H,23,25)

InChI Key

YTWRZWIYGUUBIU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.